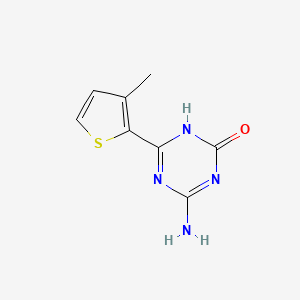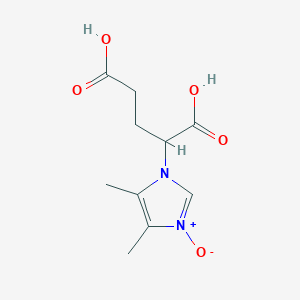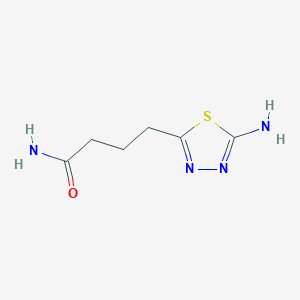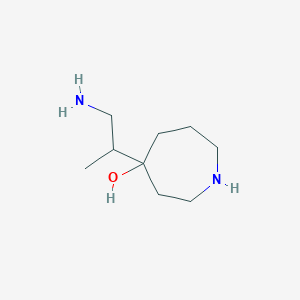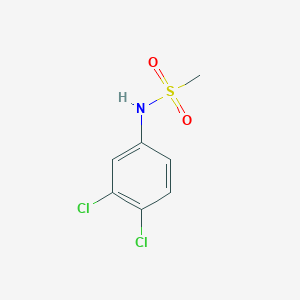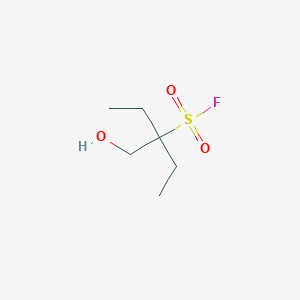![molecular formula C12H15BrO2 B13206470 1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)
1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one is an organic compound with a molecular formula of C12H15BrO2 This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an isopropyl group attached to a phenyl ring, along with a propanone moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one can be synthesized through a multi-step process involving the bromination of a precursor compound followed by the introduction of the hydroxyl and isopropyl groups. The reaction conditions typically involve the use of bromine or a brominating agent, followed by hydroxylation and alkylation reactions under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications using automated reactors and precise control of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to modulation of biological pathways and exerting its effects.
相似化合物的比较
- 1-[5-Bromo-2-hydroxy-3-methoxyphenyl]propan-1-one
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness: 1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets compared to other similar compounds.
属性
分子式 |
C12H15BrO2 |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
1-(5-bromo-2-hydroxy-3-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-4-11(14)10-6-8(13)5-9(7(2)3)12(10)15/h5-7,15H,4H2,1-3H3 |
InChI 键 |
GCRUARGTNXSHNF-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=CC(=C1O)C(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



